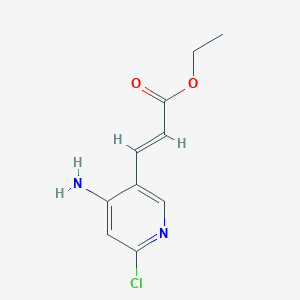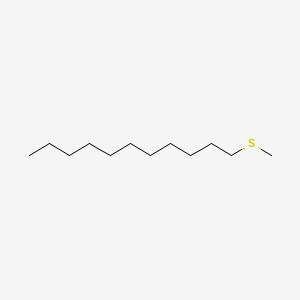
5-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride typically involves the bromination and fluorination of isoquinoline derivatives. One common method involves the reaction of 5-bromo-3,4-dihydroisoquinoline with fluorinating agents under controlled conditions to introduce the fluorine atoms at the desired positions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different isoquinoline derivatives with altered functional groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various isoquinoline derivatives with different functional groups.
Applications De Recherche Scientifique
5-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-3,4-dihydro-1H-isoquinoline: Similar in structure but lacks the fluorine atoms.
4,4-difluoro-2,3-dihydro-1H-isoquinoline: Similar but lacks the bromine atom.
5-bromo-4,4-difluoro-1H-isoquinoline: Similar but lacks the dihydro component.
Uniqueness
The presence of both bromine and fluorine atoms in 5-bromo-4,4-difluoro-2,3-dihydro-1H-iso
Propriétés
Formule moléculaire |
C9H9BrClF2N |
|---|---|
Poids moléculaire |
284.53 g/mol |
Nom IUPAC |
5-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C9H8BrF2N.ClH/c10-7-3-1-2-6-4-13-5-9(11,12)8(6)7;/h1-3,13H,4-5H2;1H |
Clé InChI |
KFOOPXYFAKFRKX-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=CC=C2)Br)C(CN1)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-[(3,5-dimethoxyphenyl)methoxy]-2H-pyrazol-3-amine hydrochloride](/img/structure/B13902075.png)
![Tert-butyl 2-(2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13902076.png)


![Tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid](/img/structure/B13902091.png)
![(2,5-Dioxopyrrolidin-1-yl) 4-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]butanoate](/img/structure/B13902094.png)
